2,3-Dimethylphenyl 10-undecenoate
Description
2,3-Dimethylphenyl 10-undecenoate is an organic ester derived from 10-undecenoic acid and 2,3-dimethylphenol. The compound features an unsaturated 11-carbon chain (undecenoate) esterified to a substituted aromatic ring. Key structural attributes include:
- Molecular formula: Likely $ C{19}H{26}O2 $ (estimated based on ethyl 10-undecenoate’s formula $ C{13}H{24}O2 $ , with additional mass from the 2,3-dimethylphenyl group).
- Functional groups: A terminal alkene (from 10-undecenoate) and an ortho-substituted phenyl ring.
- Applications: Potential use in specialty polymers, plasticizers, or fragrance formulations due to its aromatic and unsaturated characteristics.
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) undec-10-enoate |
InChI |
InChI=1S/C19H28O2/c1-4-5-6-7-8-9-10-11-15-19(20)21-18-14-12-13-16(2)17(18)3/h4,12-14H,1,5-11,15H2,2-3H3 |
InChI Key |
DJRHUYYIHWJBSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)CCCCCCCCC=C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)CCCCCCCCC=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 10-Undecenoate
Key Data :
Analysis: Ethyl 10-undecenoate’s smaller alkyl group enhances solubility in polar solvents like ethanol, whereas the bulky 2,3-dimethylphenyl group in the target compound reduces solubility but increases thermal stability and hydrophobicity . The aromatic ring may also confer UV stability, making it suitable for materials exposed to light.
2,3-Dihydroxypropyl (10E)-Pentadec-10-enoate
Key Data :
Analysis :
The glycerol-based ester has hydrophilic hydroxyl groups, enabling use in emulsifiers or drug delivery systems. In contrast, the target compound’s aromatic structure favors applications requiring rigidity and resistance to hydrolysis, such as polymer additives .
Substituted Phenyl Acetamides (e.g., 2-Chloro-N-(2,3-Dimethylphenyl)-N-isopropylacetamide)
Key Data :
| Property | Phenyl Acetamide | This compound |
|---|---|---|
| Functional Groups | Amide, chloro, alkyl substituents | Ester, alkene, methyl substituents |
| Applications | Herbicides, pesticides | Non-pesticidal uses |
Analysis : While both compounds share a 2,3-dimethylphenyl group, the acetamide’s electronegative chlorine and amide group enhance its reactivity in biological systems, making it effective as a pesticide. The ester group in the target compound lacks such bioactivity but offers better compatibility with organic matrices .
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